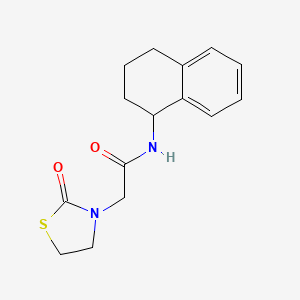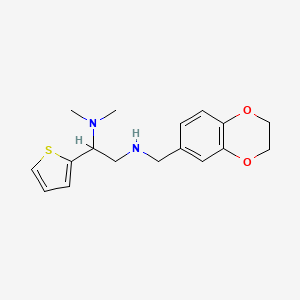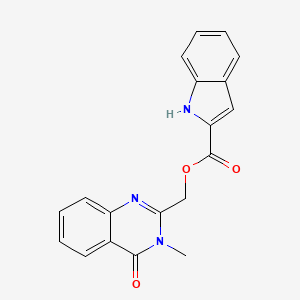
N,3,5-trimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,5-trimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TROX-1 and is primarily used in research studies to investigate its mechanism of action, biochemical and physiological effects, and future directions for its use.
Mecanismo De Acción
The mechanism of action of TROX-1 is not fully understood, but it is believed to work by inhibiting the activity of a protein called p38 MAP kinase. This protein is involved in the regulation of inflammation and cell growth, and its inhibition by TROX-1 may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that TROX-1 has significant effects on various biochemical and physiological processes in the body. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammation. TROX-1 has also been shown to inhibit the growth and proliferation of cancer cells, which may make it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TROX-1 is its high purity and yield, which makes it ideal for use in laboratory experiments. It is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of TROX-1 is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of TROX-1 in scientific research. One potential application is in the development of new anti-inflammatory drugs for the treatment of diseases such as rheumatoid arthritis. TROX-1 may also be useful in the development of new cancer treatments, as it has been found to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of TROX-1 and its potential applications in other fields such as neurology and immunology.
In conclusion, TROX-1 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and future directions for its use have been extensively studied. TROX-1 may have significant implications for the development of new anti-inflammatory and cancer treatments, and further research is needed to fully understand its potential applications in other fields.
Métodos De Síntesis
The synthesis of TROX-1 involves the reaction of 1,2,3,4-tetrahydronaphthalene with 3,5-dimethylisoxazole-4-carboxylic acid in the presence of thionyl chloride. The resulting compound is then treated with N-methylmorpholine to obtain TROX-1 in high yield and purity.
Aplicaciones Científicas De Investigación
TROX-1 has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory properties and has been investigated for its use in treating inflammatory diseases such as rheumatoid arthritis. TROX-1 has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N,3,5-trimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-16(12(2)21-18-11)17(20)19(3)15-10-6-8-13-7-4-5-9-14(13)15/h4-5,7,9,15H,6,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEXBBULCWQIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N(C)C2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chloroanilino)-2-oxoethyl]-N-methyl-4-(phenylsulfamoyl)benzamide](/img/structure/B7454586.png)
![3'-[[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7454592.png)
![5-(carbamoylamino)-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B7454597.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B7454606.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl spiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxylate](/img/structure/B7454614.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7454622.png)

![N-(1-cyclopropylethyl)-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7454645.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)
